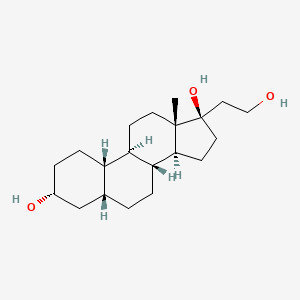
2-Amino-5-(methyl-d3)-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(methyl-d3)-thiazole is a deuterated derivative of 2-amino-5-methylthiazole. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The deuterium labeling at the methyl group makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methyl-d3)-thiazole typically involves the introduction of deuterium into the methyl group of 2-amino-5-methylthiazole. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the thiazole ring itself.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the availability of deuterated reagents and the desired scale of production.
化学反応の分析
Types of Reactions: 2-Amino-5-(methyl-d3)-thiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a wide range of substituted thiazoles.
科学的研究の応用
2-Amino-5-(methyl-d3)-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The deuterium labeling makes it useful in metabolic studies and tracer experiments.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Amino-5-(methyl-d3)-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The deuterium labeling can affect the compound’s metabolic stability and distribution, making it a valuable tool in pharmacokinetic studies.
類似化合物との比較
2-Amino-5-methylthiazole: The non-deuterated analog, commonly used in similar applications but without the benefits of isotopic labeling.
2-Amino-4-methylthiazole: A structural isomer with different chemical properties and reactivity.
2-Amino-5-ethylthiazole: A compound with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Uniqueness: The presence of deuterium in 2-Amino-5-(methyl-d3)-thiazole provides unique advantages in research applications, particularly in studies involving isotopic labeling. This makes it distinct from its non-deuterated and structurally different analogs.
特性
CAS番号 |
1185307-07-6 |
|---|---|
分子式 |
C4H6N2S |
分子量 |
117.19 g/mol |
IUPAC名 |
5-(trideuteriomethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)/i1D3 |
InChIキー |
GUABFMPMKJGSBQ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN=C(S1)N |
正規SMILES |
CC1=CN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
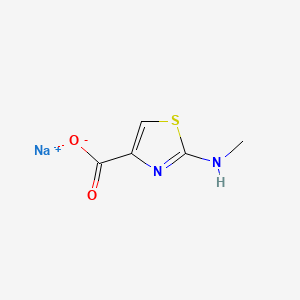
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)

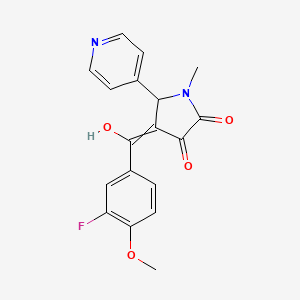

![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
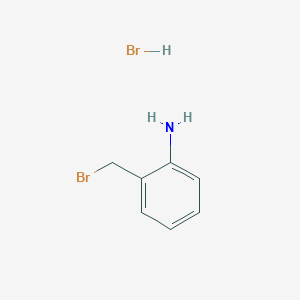
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)
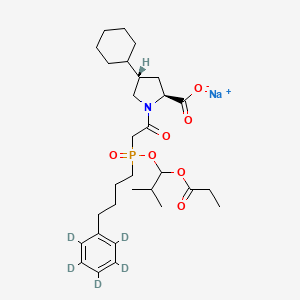
![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
